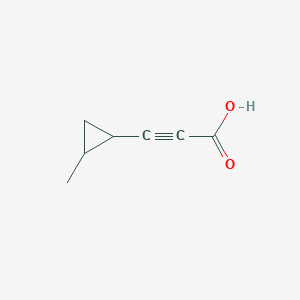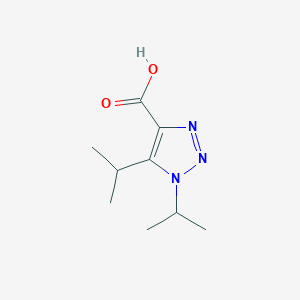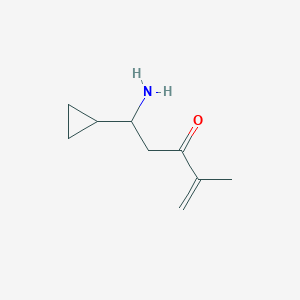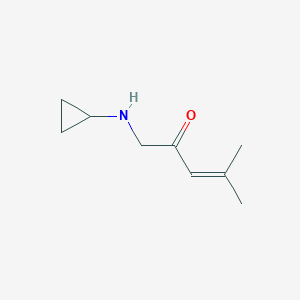![molecular formula C14H24Cl2N2O B13158670 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride](/img/structure/B13158670.png)
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride is an organic compound that features a piperidine ring, a phenylethanol moiety, and an aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride typically involves the reaction of 4-(aminomethyl)piperidine with 1-phenylethanol under specific conditions. One common method involves the use of hydrogenation reactions, where the piperidine derivative is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions under controlled conditions. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives and their potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 2-[4-(Aminomethyl)piperidin-1-yl]ethanol
- 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride
- (1-[(3-aminophenyl)methyl]piperidin-4-yl)methanol
Uniqueness
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride is unique due to its specific structural features, such as the presence of both a piperidine ring and a phenylethanol moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C14H24Cl2N2O |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethanol;dihydrochloride |
InChI |
InChI=1S/C14H22N2O.2ClH/c15-10-12-6-8-16(9-7-12)11-14(17)13-4-2-1-3-5-13;;/h1-5,12,14,17H,6-11,15H2;2*1H |
InChI-Schlüssel |
SDXARLOHULOLQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CN)CC(C2=CC=CC=C2)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)

![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)


![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)







